molecular formula C23H19Cl2NO7 B11056240 N-(3,4-dichlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

N-(3,4-dichlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Cat. No.: B11056240
M. Wt: 492.3 g/mol
InChI Key: JTOTWYYIIGMNQE-UHFFFAOYSA-N
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Description

Compound X , belongs to the class of amides. Its complex structure combines aromatic rings, heterocycles, and functional groups. Let’s break it down:

    N-(3,4-dichlorophenyl): The amide group is attached to a dichlorinated phenyl ring.

    3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl): This part contains a pyran ring with a hydroxyl group and a ketone.

    3-(7-methoxy-1,3-benzodioxol-5-yl): Here, we find a methoxy-substituted benzodioxole ring.

Preparation Methods

Synthetic Routes::

    Amide Formation: The amide linkage can be formed by reacting the corresponding acid chloride or anhydride with an amine.

    Pyran Synthesis: The pyran ring can be synthesized via cyclization reactions, often involving a diketone and an alcohol.

    Benzodioxole Formation: The benzodioxole moiety can be prepared through various methods, such as O-alkylation or cyclization.

Industrial Production:: Industrial-scale production typically involves multistep processes, optimizing yields and minimizing side reactions. Specific conditions and reagents vary based on the chosen synthetic route.

Chemical Reactions Analysis

Compound X undergoes several reactions:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: Reduction of the ketone group may yield a secondary alcohol.

    Substitution: The dichlorophenyl ring is susceptible to nucleophilic substitution.

Major products depend on reaction conditions and substituents. For example, reduction of the ketone could yield a diol, while substitution might lead to various derivatives.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate due to its structural features.

    Chemical Biology: Used as a probe to study enzyme interactions.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

The exact mechanism remains elusive, but potential molecular targets include enzymes involved in metabolic pathways. Further research is needed to unravel its precise effects.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of aromatic rings, heterocycles, and functional groups. Similar compounds include [Compound Y] and [Compound Z].

: Reference for Compound Y. : Reference for Compound Z.

Properties

Molecular Formula

C23H19Cl2NO7

Molecular Weight

492.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

InChI

InChI=1S/C23H19Cl2NO7/c1-11-5-17(27)21(23(29)33-11)14(9-20(28)26-13-3-4-15(24)16(25)8-13)12-6-18(30-2)22-19(7-12)31-10-32-22/h3-8,14,27H,9-10H2,1-2H3,(H,26,28)

InChI Key

JTOTWYYIIGMNQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC4=C(C(=C3)OC)OCO4)O

Origin of Product

United States

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